molecular formula C56H42O13 B15073832 Cararosinol A

Cararosinol A

Cat. No.: B15073832
M. Wt: 922.9 g/mol
InChI Key: ZTPMWPNIUABDEG-WOYRYFLASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cararosinol A is a stilbene tetramer isolated from the roots of Caragana sinica . It has a molecular formula of C56H42O13 and a molecular weight of 922.92 g/mol . This compound is known for its unique chemical structure and potential biological activities, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cararosinol A is primarily isolated from natural sources, specifically the roots of Caragana sinica . The isolation process involves extraction with organic solvents followed by purification using chromatographic techniques . There is limited information available on the synthetic routes for this compound, as it is mainly obtained through natural extraction.

Industrial Production Methods: Currently, there are no established industrial production methods for this compound. The compound is typically produced in small quantities for research purposes through extraction from Caragana sinica .

Chemical Reactions Analysis

Types of Reactions: Cararosinol A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activities.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed for reduction reactions.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Cararosinol A has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Cararosinol A is compared with other similar compounds, such as:

This compound is unique due to its tetrameric structure, which distinguishes it from other stilbene derivatives. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C56H42O13

Molecular Weight

922.9 g/mol

IUPAC Name

[(1S,2R,3S)-2-(3,5-dihydroxyphenyl)-4,6-dihydroxy-3-(4-hydroxyphenyl)-7-[(1S,8S,9S,16S)-4,6,12-trihydroxy-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaen-9-yl]-2,3-dihydro-1H-inden-1-yl]-(4-hydroxyphenyl)methanone

InChI

InChI=1S/C56H42O13/c57-30-9-1-25(2-10-30)44-46(29-17-34(61)19-35(62)18-29)54(55(68)27-5-13-32(59)14-6-27)53-51(44)41(66)24-42(67)52(53)49-39-21-37(64)23-43-48(39)50(56(69-43)28-7-15-33(60)16-8-28)38-20-36(63)22-40(65)47(38)45(49)26-3-11-31(58)12-4-26/h1-24,44-46,49-50,54,56-67H/t44-,45+,46-,49-,50+,54+,56-/m1/s1

InChI Key

ZTPMWPNIUABDEG-WOYRYFLASA-N

Isomeric SMILES

C1=CC(=CC=C1[C@@H]2[C@H]([C@@H](C3=C2C(=CC(=C3[C@H]4[C@H](C5=C(C=C(C=C5O)O)[C@@H]6[C@H](OC7=CC(=CC4=C67)O)C8=CC=C(C=C8)O)C9=CC=C(C=C9)O)O)O)C(=O)C1=CC=C(C=C1)O)C1=CC(=CC(=C1)O)O)O

Canonical SMILES

C1=CC(=CC=C1C2C(C(C3=C2C(=CC(=C3C4C(C5=C(C=C(C=C5O)O)C6C(OC7=CC(=CC4=C67)O)C8=CC=C(C=C8)O)C9=CC=C(C=C9)O)O)O)C(=O)C1=CC=C(C=C1)O)C1=CC(=CC(=C1)O)O)O

Origin of Product

United States

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